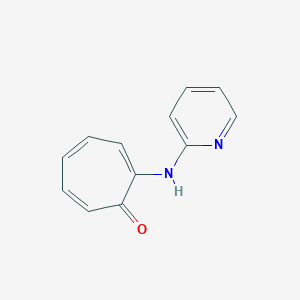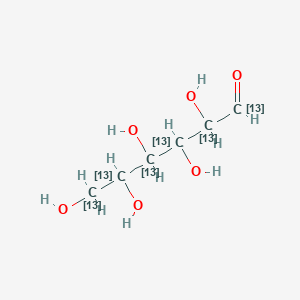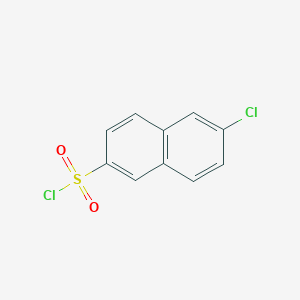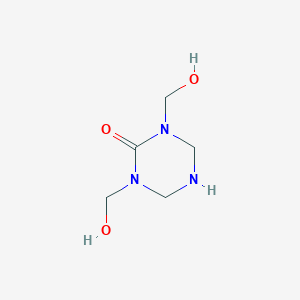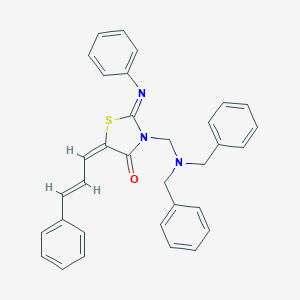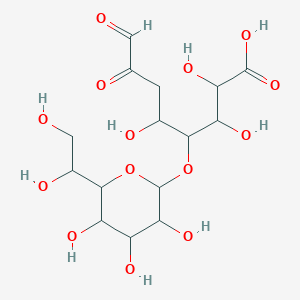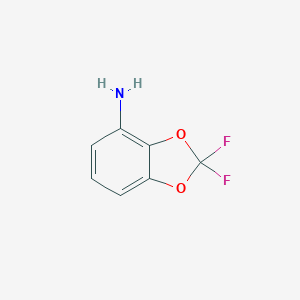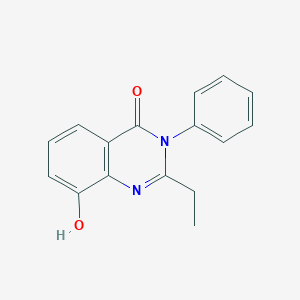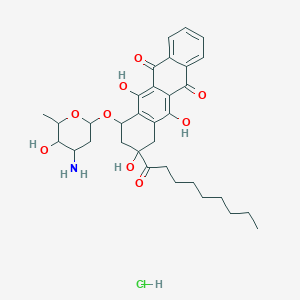
Datnn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Datanan is a chemical compound that has been widely studied for its potential in various scientific fields. This compound is a synthetic derivative of a natural compound that has been found to have a range of potential applications. In
Wissenschaftliche Forschungsanwendungen
Datnan has been studied extensively for its potential applications in various scientific fields. One of the most promising areas of research is in the field of medicine. It has been found to have potential applications in the treatment of various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of datnan is not yet fully understood. However, it is believed to work by interacting with specific proteins and enzymes in the body. This interaction can lead to a range of biochemical and physiological effects, which we will explore in the next section.
Biochemical and Physiological Effects:
Datnan has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases. It has also been found to have potential neuroprotective effects, which could make it useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using datnan in lab experiments is that it is a synthetic derivative, which means that it can be easily produced in large quantities. This makes it a cost-effective option for researchers. However, one of the limitations of using datnan in lab experiments is that its mechanism of action is not yet fully understood, which could make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for research on datnan. One area of research is in the development of new drugs based on datnan. Another area of research is in the exploration of its potential applications in various scientific fields. Additionally, more research is needed to fully understand the mechanism of action of datnan and its potential side effects.
Conclusion:
In conclusion, datnan is a chemical compound that has been widely studied for its potential applications in various scientific fields. Its synthesis method has been well-established, and it has been found to have potential applications in the treatment of various diseases. While its mechanism of action is not yet fully understood, it has been found to have a range of biochemical and physiological effects. As research on datnan continues, it is likely that more potential applications will be discovered.
Synthesemethoden
The synthesis of datnan involves a series of chemical reactions that start with a natural compound and end with a synthetic derivative. The process involves the use of various chemicals and reagents, and it requires a high level of expertise in organic chemistry. The synthesis method of datnan has been well-established, and it has been used in various research studies.
Eigenschaften
CAS-Nummer |
109485-63-4 |
|---|---|
Molekularformel |
C33H42ClNO9 |
Molekulargewicht |
632.1 g/mol |
IUPAC-Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-nonanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C33H41NO9.ClH/c1-3-4-5-6-7-8-13-23(35)33(41)15-20-25(22(16-33)43-24-14-21(34)28(36)17(2)42-24)32(40)27-26(31(20)39)29(37)18-11-9-10-12-19(18)30(27)38;/h9-12,17,21-22,24,28,36,39-41H,3-8,13-16,34H2,1-2H3;1H |
InChI-Schlüssel |
HHEARFGBTJAFSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl |
Kanonische SMILES |
CCCCCCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl |
Synonyme |
4 O-daunosaminyl-2,4,5,12-tetrahydroxy-2-nonanoyl-1,2,3,4-tetrahydro-6,11-naphthacenedione DATNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



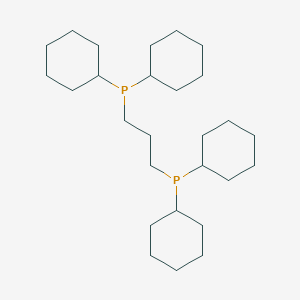

![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)


